molecular formula C18H17N3O3S B452634 ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate

ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B452634
M. Wt: 355.4g/mol
InChI Key: GZHRHGUINASBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the thiophene ring, and the subsequent coupling of these rings with the phenyl group. Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different biological targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate: shares similarities with other pyrazole and thiophene derivatives, such as:

Uniqueness

The presence of both a pyrazole and a thiophene ring in the same molecule provides a versatile scaffold for further functionalization and study .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4g/mol

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-11-15(12-7-5-4-6-8-12)25-17(13)20-16(22)14-9-10-19-21(14)2/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

GZHRHGUINASBAO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.